

# Spectroscopic data (NMR, MS, IR, UV-Vis) of Rauvotetraphylline A.

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## Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15285208

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## Spectroscopic Profile of Rauvotetraphylline A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Rauvotetraphylline A**, a monoterpene indole alkaloid isolated from *Rauvolfia tetraphylla*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature describing its isolation and structure elucidation.

## Spectroscopic Data

The structural characterization of **Rauvotetraphylline A** was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below.

## NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Rauvotetraphylline A** were recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ) on a Bruker AV-400 spectrometer. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 1: <sup>1</sup>H NMR Data of **Rauvotetraphylline A** (400 MHz, CD<sub>3</sub>OD)

Position	δ (ppm)	Multiplicity	J (Hz)
<b>3</b>	<b>3.98</b>	<b>m</b>	
5	3.65	m	
6α	2.15	m	
6β	2.50	m	
9	6.82	d	2.0
10	6.62	dd	8.5, 2.0
12	7.11	d	8.5
14α	1.85	m	
14β	2.25	m	
15	2.65	m	
16	3.20	m	
17α	3.32	dd	11.1, 10.6
17β	3.57	dd	11.1, 4.0
18	1.16	d	6.3
19	5.51	q	6.3
21α	4.04	d	13.4
21β	4.08	d	13.4

| N(4)-Me | 2.47 | s | |

Table 2: <sup>13</sup>C NMR Data of **Rauvotetraphylline A** (100 MHz, CD<sub>3</sub>OD)

Position	$\delta$ (ppm)	Type
2	138.0	C
3	61.5	CH
5	55.8	CH
6	22.0	CH <sub>2</sub>
7	110.5	C
8	129.5	C
9	116.5	CH
10	112.0	CH
11	151.2	C
12	110.0	CH
13	145.5	C
14	35.0	CH <sub>2</sub>
15	33.5	CH
16	47.5	CH
17	62.9	CH <sub>2</sub>
18	12.7	CH <sub>3</sub>
19	123.6	CH
20	140.6	C
21	63.2	CH <sub>2</sub>

| N(4)-Me | 41.7 | CH<sub>3</sub> |

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of **Rauvotetraphylline A**.

Table 3: Mass Spectrometry Data of **Rauvotetraphylline A**

Technique	Ion	Observed m/z	Calculated m/z	Molecular Formula
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| HRESIMS | [M+H]<sup>+</sup> | 343.2024 | 343.2021 | C<sub>20</sub>H<sub>27</sub>N<sub>2</sub>O<sub>3</sub> |

## Infrared (IR) and UV-Vis Spectroscopic Data

The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer. The UV-Vis spectrum was obtained using a Shimadzu UV2401PC spectrophotometer.

Table 4: IR and UV-Vis Data of **Rauvotetraphylline A**

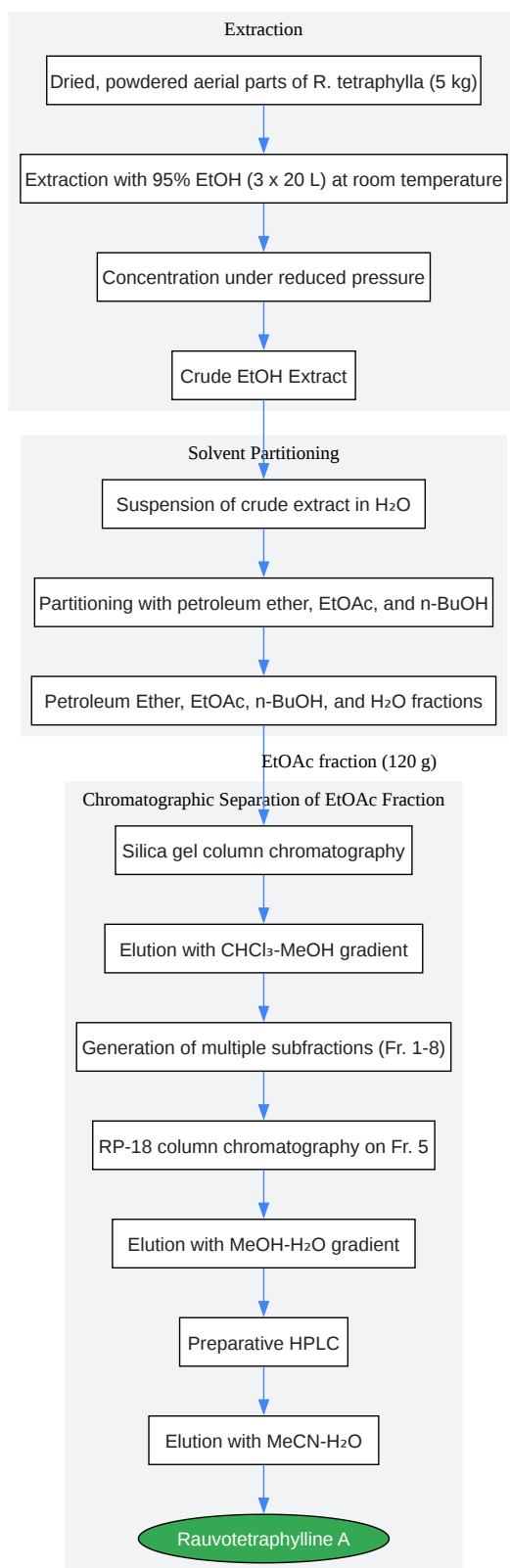
Spectroscopy	Characteristic Absorption
IR (KBr, cm <sup>-1</sup> )	3407 (OH/NH)

| UV-Vis (MeOH, λ<sub>max</sub> nm) | 211, 275, shoulders at 222 and 310 |

## Experimental Protocols

### Isolation and Purification of **Rauvotetraphylline A**

The following diagram illustrates the workflow for the isolation and purification of **Rauvotetraphylline A** from the aerial parts of *Rauvolfia tetraphylla*.



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Caption: Isolation and purification workflow of **Rauvotetraphylline A**.

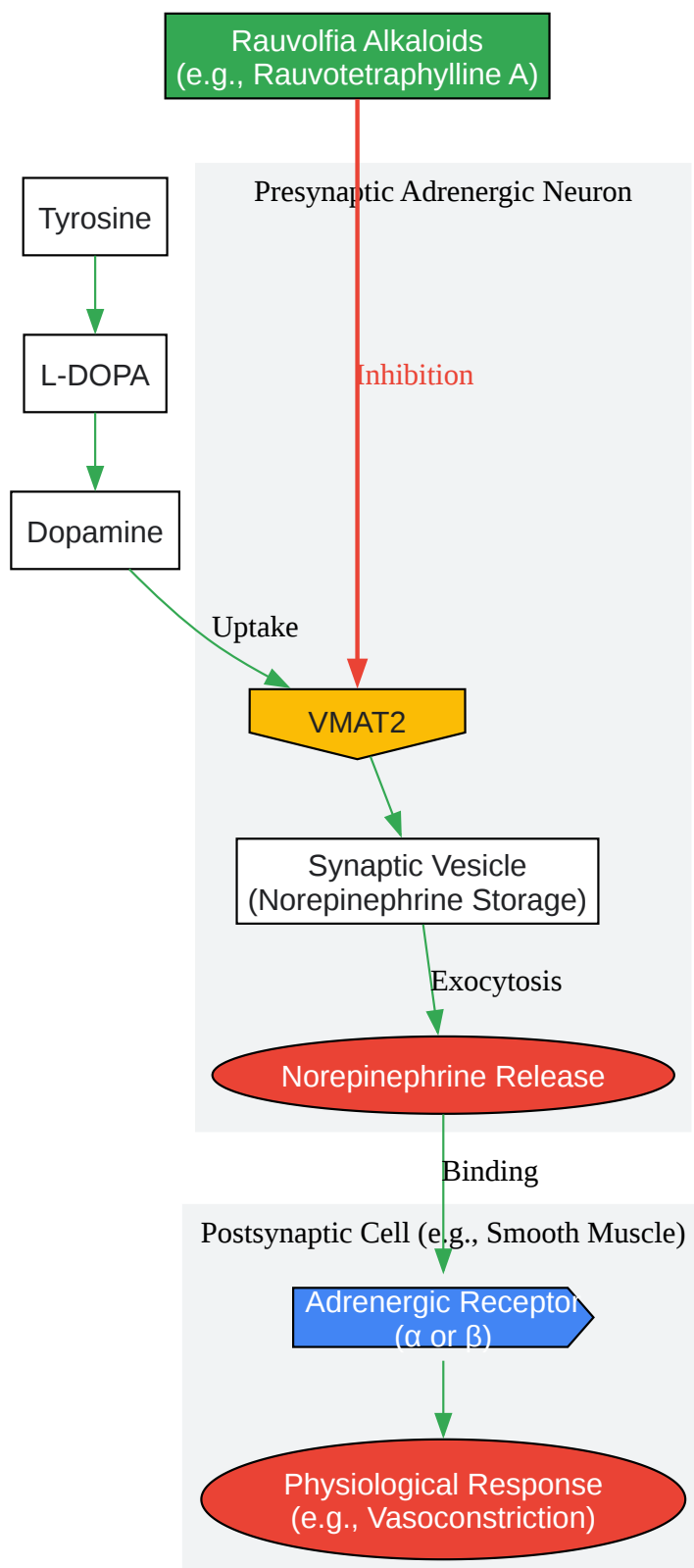
The dried and powdered aerial parts of *Rauvolfia tetraphylla* (5 kg) were extracted with 95% ethanol at room temperature. The resulting crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The EtOAc-soluble fraction (120 g) was subjected to silica gel column chromatography using a chloroform-methanol gradient to yield eight fractions. Fraction 5 was further purified by column chromatography on RP-18 silica gel with a methanol-water gradient. Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) using an acetonitrile-water mobile phase to afford **Rauvotetraphylline A**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR spectra were acquired on a Bruker AV-400 spectrometer with TMS as the internal standard.
- Mass Spectrometry: HRESIMS data were obtained on an API QSTAR Pulsar i spectrometer.
- Infrared Spectroscopy: IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.
- UV-Vis Spectroscopy: UV-Vis spectra were measured on a Shimadzu UV2401PC spectrophotometer in methanol.

## Potential Signaling Pathway Involvement

Alkaloids from the *Rauvolfia* genus, such as reserpine, are well-known for their antihypertensive effects, which are primarily mediated through the depletion of catecholamines in the sympathetic nervous system. This action leads to a reduction in adrenergic signaling. The diagram below illustrates a simplified model of this proposed mechanism of action.



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Caption: Proposed mechanism of action for Rauvolfia alkaloids.

Rauvolfia alkaloids are known to inhibit the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamines, such as dopamine and norepinephrine, into synaptic vesicles within presynaptic neurons. By inhibiting VMAT2, these alkaloids prevent the storage of norepinephrine, leading to its depletion in the nerve terminal. Consequently, less norepinephrine is released into the synaptic cleft, resulting in reduced stimulation of postsynaptic adrenergic receptors. This diminished signaling in tissues like vascular smooth muscle leads to vasodilation and a decrease in blood pressure, which is the basis of the antihypertensive effect of this class of compounds.

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